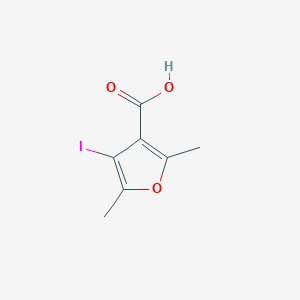
4-Iodo-2,5-dimethylfuran-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodo-2,5-dimethylfuran-3-carboxylic acid is an organic compound with the molecular formula C7H7IO3 and a molecular weight of 266.03315 g/mol It is a derivative of furan, a heterocyclic organic compound, and contains an iodine atom, making it a halogenated furan derivative
Métodos De Preparación
The synthesis of 4-Iodo-2,5-dimethylfuran-3-carboxylic acid typically involves halogenation and carboxylation reactions. One common method is the iodination of 2,5-dimethylfuran followed by carboxylation. The reaction conditions often include the use of iodine and a suitable oxidizing agent under controlled temperature and pressure . Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.
Análisis De Reacciones Químicas
4-Iodo-2,5-dimethylfuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with different functional groups.
Reduction: Reduction reactions can lead to the removal of the iodine atom, resulting in the formation of 2,5-dimethylfuran-3-carboxylic acid.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions can be employed to form carbon-carbon bonds, leading to the synthesis of more complex organic molecules .
Aplicaciones Científicas De Investigación
4-Iodo-2,5-dimethylfuran-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of fine chemicals and as an intermediate in the production of various industrial products
Mecanismo De Acción
The mechanism of action of 4-Iodo-2,5-dimethylfuran-3-carboxylic acid involves its interaction with molecular targets through its iodine atom and carboxylic acid group. These functional groups enable the compound to participate in various chemical reactions, including binding to enzymes and receptors. The pathways involved depend on the specific application and the nature of the target molecules .
Comparación Con Compuestos Similares
4-Iodo-2,5-dimethylfuran-3-carboxylic acid can be compared with other halogenated furan derivatives, such as:
- 2-Iodo-5-methylfuran-3-carboxylic acid
- 4-Bromo-2,5-dimethylfuran-3-carboxylic acid
- 4-Chloro-2,5-dimethylfuran-3-carboxylic acid
These compounds share similar structural features but differ in their halogen atoms, which can influence their reactivity and applications. The presence of iodine in this compound makes it unique due to the specific chemical properties imparted by the iodine atom .
Propiedades
Fórmula molecular |
C7H7IO3 |
|---|---|
Peso molecular |
266.03 g/mol |
Nombre IUPAC |
4-iodo-2,5-dimethylfuran-3-carboxylic acid |
InChI |
InChI=1S/C7H7IO3/c1-3-5(7(9)10)6(8)4(2)11-3/h1-2H3,(H,9,10) |
Clave InChI |
OTYFBNDMFRKOLI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(O1)C)I)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















